molecular formula C17H16BrNO B5321476 1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one

1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one

Cat. No. B5321476
M. Wt: 330.2 g/mol
InChI Key: MJQHYOMFEUPBSJ-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one is a chemical compound that belongs to the class of chalcones. It is a yellow crystalline powder that is widely used in scientific research. This compound has a variety of applications in the field of medicine, chemistry, and biology.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one is not fully understood. However, studies have shown that this compound can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one in lab experiments is its fluorescent properties, which make it a useful tool for the detection of ROS in cells and tissues. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For the use of this compound in scientific research include the development of new fluorescent probes, anti-inflammatory and anti-cancer drugs, and the exploration of its use in combination with other drugs or treatments.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one is a multi-step process that involves the reaction between 4-bromobenzaldehyde and acetophenone in the presence of a base. The resulting product is then reacted with ammonium acetate and palladium on carbon to obtain the final product.

Scientific Research Applications

1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one has a variety of applications in scientific research. It is widely used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. This compound has also been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

IUPAC Name

(Z)-1-(4-bromophenyl)-3-(1-phenylethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c1-13(14-5-3-2-4-6-14)19-12-11-17(20)15-7-9-16(18)10-8-15/h2-13,19H,1H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQHYOMFEUPBSJ-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)N/C=C\C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.